molecular formula C15H18N2O3 B7972766 2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid

2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B7972766
M. Wt: 274.31 g/mol
InChI Key: BYGRPUKGCRIXCB-UHFFFAOYSA-N
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Description

2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Oxan-4-yl Methyl Group: The oxan-4-yl methyl group can be introduced via a nucleophilic substitution reaction using an appropriate oxan-4-yl methyl halide.

    Methylation: The final step involves the methylation of the benzodiazole core at the 2-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-4-yl methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazole-4-carboxylic acid: Lacks the oxan-4-yl methyl and methyl groups.

    2-methyl-1H-1,3-benzodiazole-4-carboxylic acid: Lacks the oxan-4-yl methyl group.

    1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid: Lacks the methyl group at the 2-position.

Uniqueness

2-methyl-1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of both the oxan-4-yl methyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-methyl-1-(oxan-4-ylmethyl)benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-16-14-12(15(18)19)3-2-4-13(14)17(10)9-11-5-7-20-8-6-11/h2-4,11H,5-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGRPUKGCRIXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1CC3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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